molecular formula C15H20Cl2N2O B4710088 1-butyryl-4-(2,6-dichlorobenzyl)piperazine

1-butyryl-4-(2,6-dichlorobenzyl)piperazine

Cat. No. B4710088
M. Wt: 315.2 g/mol
InChI Key: PJWJEMMLLBYIKF-UHFFFAOYSA-N
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Description

1-butyryl-4-(2,6-dichlorobenzyl)piperazine is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties. It has been widely studied for its potential use in the treatment of various diseases and disorders.

Mechanism of Action

The exact mechanism of action of 1-butyryl-4-(2,6-dichlorobenzyl)piperazine is not fully understood. However, it has been proposed that the compound acts as a modulator of the GABAergic system. It enhances the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to a decrease in neuronal excitability, which may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation and cognition.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-butyryl-4-(2,6-dichlorobenzyl)piperazine in lab experiments is its high potency and selectivity. It has been found to exhibit strong pharmacological effects at low concentrations, which makes it an ideal candidate for drug development. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

1-butyryl-4-(2,6-dichlorobenzyl)piperazine has shown promising results in preclinical studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for research include the development of more potent and selective analogs, the investigation of its effects on different neurotransmitter systems, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a compound that has shown potential for use in the treatment of various diseases and disorders. Its unique chemical structure and pharmacological properties make it an interesting candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-butyryl-4-(2,6-dichlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-2-4-15(20)19-9-7-18(8-10-19)11-12-13(16)5-3-6-14(12)17/h3,5-6H,2,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWJEMMLLBYIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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